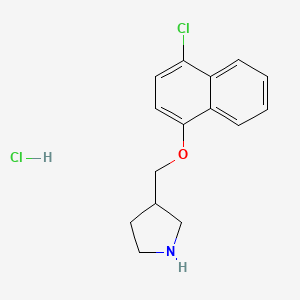![molecular formula C14H21Cl2NO B1424625 3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220036-62-3](/img/structure/B1424625.png)
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
“3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” is a compound with the empirical formula C14H14BClO3 and a molecular weight of 276.52 . It is a solid form with a melting point of 152-156 °C .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” includes a phenylboronic acid group attached to a chloromethyl group .
Chemical Reactions Analysis
“4-Chloro-1-methylpiperidine” is a reactant in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonist .
Physical And Chemical Properties Analysis
The compound “3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” is a solid form with a melting point of 152-156 °C .
Wissenschaftliche Forschungsanwendungen
Metabolic Activity
A study on obese rats found that chronic administration of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, reduced food intake and weight gain. It was observed to increase the concentration of free fatty acids in these rats after 12 days of treatment (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
Research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a compound similar to the one , indicated that it affects the satiety center by reducing gold thioglucose-induced obesity in mice. This substance, noted for its low toxicity and lack of psychotropic activity, was effective in altering feeding behavior (Massicot, Thuillier, & Godfroid, 1984).
Thermogenic Effect
In a study, the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (chemically unrelated to amphetamine) showed a thermogenic effect in rats. It increased resting oxygen consumption and energy expenditure, suggesting a potential for impacting metabolic rate through disrupting oxidative phosphorylation (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis and Molecular Structure
A study reported on the synthesis and molecular structure of a compound similar to the one , demonstrating its crystal and molecular structure. The compound formed H-bonded dimers in the crystal lattice, held together by C-H...π interactions, which is significant for understanding its chemical properties (Khan, Ibrar, Lal, Altaf, & White, 2013).
Anti-obesity Activity
The anti-obesity activity of a related compound, 3-hydroxymethyl N-methyl piperidine 4-chlorophenoxyacetate hydrochloride, was studied in mice. It showed a potent anorectic effect, leading to reduced weight gain by decreasing body fat and metabolic efficiency, particularly in obese mice (Massicot, Arapis, Falcou, Apfelbaum, & Godfroid, 1986).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(4-chloro-3-ethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-12-8-13(5-6-14(12)15)17-10-11-4-3-7-16-9-11;/h5-6,8,11,16H,2-4,7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVMPOYGBCUKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)
![3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424543.png)
![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)
![Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424549.png)
![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)
![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)

![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)
![4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424557.png)
![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)
![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)
![4-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424563.png)
![3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424564.png)